Cas no 2098049-72-8 (2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one)
![2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/2098049-72-8x500.png)
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
- 1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminoethanone
- 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
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- Inchi: 1S/C11H20N2O2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8,12H2,1H3
- InChI Key: UGIHQTGOYGXKFX-UHFFFAOYSA-N
- SMILES: O(C)CC12CN(C(CN)=O)CC1CCC2
Computed Properties
- Exact Mass: 212.152477885 g/mol
- Monoisotopic Mass: 212.152477885 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: -0.2
- Molecular Weight: 212.29
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8309-1g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-8309-2.5g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-8309-10g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | A190571-100mg |
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A190571-1g |
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-8309-0.25g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-8309-0.5g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8309-5g |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | A190571-500mg |
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one |
2098049-72-8 | 500mg |
$ 365.00 | 2022-06-08 |
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one Related Literature
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Introduction to 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one (CAS No. 2098049-72-8)
2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, identified by its CAS number 2098049-72-8, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique fused heterocyclic system, presents a promising scaffold for the development of novel therapeutic agents. Its structural complexity and functional diversity make it an intriguing subject for further investigation, particularly in the context of drug discovery and molecular pharmacology.
The compound belongs to a class of molecules that incorporate a hexahydrocyclopenta[c]pyrrol ring system, which is known for its potential biological activity. Specifically, the presence of an amino group and a methoxymethyl substituent on the cyclopyrrol ring suggests that this molecule may exhibit interactions with biological targets such as enzymes and receptors. Such interactions are critical for modulating physiological processes and have been extensively studied in the development of small-molecule drugs.
In recent years, there has been growing interest in the exploration of cyclic peptides and peptidomimetics as alternative or complementary strategies to traditional small-molecule drug design. The structure of 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one bears resemblance to certain peptidomimetic scaffolds, which have shown promise in targeting various diseases, including cancer and inflammatory disorders. The compound's ability to mimic peptide-like structures while avoiding the limitations associated with peptides (such as poor bioavailability and susceptibility to proteolytic degradation) makes it a valuable candidate for further development.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex cyclic framework efficiently. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry, which is crucial for biological activity.
From a computational chemistry perspective, 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one has been subjected to extensive molecular modeling studies to elucidate its binding modes with potential target proteins. These studies have provided insights into the compound's interactions with key enzymes and receptors, aiding in the rational design of more potent derivatives. Additionally, quantum mechanical calculations have been used to predict the electronic properties and reactivity of the molecule, which are essential for understanding its behavior in biological systems.
The pharmacological profile of this compound has been evaluated through in vitro assays targeting various disease-relevant pathways. Initial studies have revealed promising activity against enzymes involved in inflammation and cell proliferation. For instance, preliminary data suggest that 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one may inhibit the activity of cyclooxygenase (COX), an enzyme pivotal in the production of prostaglandins that mediate pain and inflammation. Furthermore, its interaction with other enzymes such as kinases has been explored, indicating potential applications in oncology.
Preclinical studies have also focused on assessing the pharmacokinetic properties of this compound, including its solubility, stability, and metabolic fate. These studies are crucial for determining its bioavailability and potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize metabolites and degradation products. Such information is vital for optimizing drug candidates before they proceed to clinical trials.
The development of novel therapeutic agents often involves iterative optimization based on structural modifications guided by biological activity data. In the case of 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, ongoing research aims to enhance its potency while minimizing off-target effects. Strategies such as library-based screening and structure-based drug design are being employed to identify analogs with improved pharmacological profiles.
The significance of this compound extends beyond its potential therapeutic applications; it also serves as a valuable tool for understanding fundamental aspects of molecular recognition in biology. By studying how this molecule interacts with biological targets, researchers can gain insights into protein-ligand binding mechanisms, which are essential for developing new drugs with higher efficacy and selectivity.
In conclusion, 2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one (CAS No. 2098049-72-8) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique scaffold and promising biological activity make it an attractive candidate for further investigation in drug discovery programs. As research continues to uncover new applications for this compound, it is likely to play a significant role in advancing our understanding of molecular pharmacology and contributing to the development of next-generation pharmaceuticals.
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